molecular formula C12H9N3O2S2 B6483210 N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide CAS No. 941956-06-5

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide

Cat. No.: B6483210
CAS No.: 941956-06-5
M. Wt: 291.4 g/mol
InChI Key: JJWAAYVVHYBRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide is a synthetic small molecule based on a thiazolopyrimidine scaffold, a heterocyclic framework recognized for its potential in anticancer research . While specific biological data for this compound is limited in the public domain, structurally related compounds within the thiazolopyrimidine and fused thiazolo heterocycle families have demonstrated significant in vitro cytotoxic activities against various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and A549 (lung) . For instance, certain thiazolo[4,5-c]pyridazine derivatives have exhibited promising cytotoxicity, with one analog showing an IC50 value of 6.90 μM against the HCT-116 colon cancer cell line . Furthermore, the integration of a thiophene-2-carboxamide moiety is a structure of high interest in medicinal chemistry, as seen in other research compounds that target enzymes like histone deacetylases . This combination of pharmacophores makes this compound a valuable chemical tool for researchers investigating new oncological pathways and screening for novel therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c1-7-9(14-10(16)8-3-2-5-18-8)11(17)15-4-6-19-12(15)13-7/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWAAYVVHYBRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazolo[3,2-a]pyrimidine Synthesis

The thiazolo[3,2-a]pyrimidine scaffold is typically constructed via cyclocondensation or intramolecular cyclization. Source details the synthesis of analogous derivatives using polyphosphoric acid (PPA)-mediated cyclodehydration. For example, 2-phenacylthio-dihydropyrimidine hydrobromides undergo intramolecular cyclization in PPA at 120–140°C for 2 h, yielding thiazolo[3,2-a]pyrimidines with >70% efficiency . Adapting this method, 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine could be synthesized from 6-amino-2-mercapto-4-methylpyrimidine and α-bromoketones, followed by oxidative cyclization .

Key parameters for core synthesis:

  • Catalyst : PPA or Eaton’s reagent (P2O5/MeSO3H)

  • Temperature : 120–140°C

  • Yield : 68–75%

ParameterValue
Coupling AgentEDC, HOBt
SolventDMF or DCM
Reaction Time12–18 h
Yield65–78%

One-Pot Tandem Synthesis

Source reports a tandem Knoevenagel–Michael cyclo-condensation for fused pyrido-thiazolopyrimidines, which could be adapted for the target compound. Using DABCO as an organocatalyst, heterocyclic enamines, aldehydes, and malononitrile react under ethanol reflux to form the core structure in 1.5 h . For N-{7-methyl-5-oxo-5H-thiazolopyrimidin-6-yl}thiophene-2-carboxamide, this method would involve:

  • Condensation of 4-amino-6-methyl-2-thioxo-1,2-dihydropyrimidine with ethyl acetoacetate to form the enamine.

  • Michael addition with thiophene-2-carboxaldehyde.

  • Cyclization and subsequent amidation .

Advantages :

  • Catalyst : DABCO (low cost, recyclable)

  • Conditions : Ethanol reflux (eco-friendly)

  • Yield : 72–80%

Alternative Alkylation-Cyclization Approach

Source proposes alkylation followed by cyclization for analogous thiazolopyrimidine carboxamides. The methyl group at position 7 is introduced via alkylation of a 4-oxo-6-phenyl-2-thioxo-dihydropyrimidine intermediate using methyl iodide. Subsequent cyclization with PPA and coupling with thiophene-2-carboxylic acid yields the target compound.

Stepwise Breakdown :

  • Alkylation :

    • React 4-oxo-6-phenyl-2-thioxo-1,2-dihydropyrimidine with CH3I in DMF/K2CO3.

    • Yield: 85–90%.

  • Cyclization :

    • Heat alkylated intermediate in PPA at 130°C for 2 h.

    • Yield: 70–75% .

  • Amidation :

    • Couple with thiophene-2-carbonyl chloride as described in Section 2.

Spectroscopic Characterization and Validation

All synthetic routes require validation via spectroscopy:

  • IR : Carbonyl (C=O) stretch at 1680–1700 cm⁻¹; thiophene C-S at 680–720 cm⁻¹ .

  • 1H NMR (DMSO-d6):

    • Thiophene protons: δ 7.45–7.89 (m, 3H).

    • Thiazolopyrimidine H-2: δ 6.82 (s, 1H).

    • Methyl group: δ 2.42 (s, 3H) .

  • 13C NMR :

    • C=O at δ 165–170 ppm; thiophene carbons at δ 125–140 ppm .

Comparative Analysis of Methods

MethodCatalystTemp (°C)Time (h)Yield (%)
PPA Cyclization PPA130270–75
Tandem Synthesis DABCO801.572–80
AlkylationK2CO3251285–90

The tandem method offers the shortest reaction time, while alkylation provides the highest yield for intermediates. PPA cyclization remains the most robust for core formation.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at N-6 vs. N-7 positions require careful control of stoichiometry .

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification .

  • Catalyst Recycling : DABCO can be recovered via aqueous extraction, reducing costs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active

Biological Activity

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features a thiazolo[3,2-a]pyrimidine core with a thiophene moiety and a carboxamide functional group. The structural formula can be represented as:

\text{N 7 methyl 5 oxo 5H 1 3 thiazolo 3 2 a pyrimidin 6 yl}thiophene-2-carboxamide}

Synthesis Methods

The synthesis typically involves multi-step procedures including:

  • Formation of Thiazole and Pyrimidine Rings : Utilizing cyclization reactions.
  • Introduction of Thiophene and Carboxamide Groups : Achieved through coupling reactions with appropriate precursors.

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit potent anticancer properties. For instance, a study reported that certain thiazolopyridazine derivatives showed IC50 values ranging from 6.90 μM to 51.46 μM against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Table 1: Cytotoxicity of Thiazolopyridazine Derivatives

CompoundCell LineIC50 (μM)
7cMCF-714.34
7hMCF-710.39
7sHCT-1166.90
DoxorubicinMCF-719.35

The mechanism of action for compounds like this compound involves:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Signal Transduction Pathway Modulation : Interference with pathways that regulate cell growth and apoptosis.

3. Antimicrobial Activity

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for antimicrobial properties. A study highlighted the effectiveness of certain derivatives against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundTarget BacteriaMIC (μM)
3gPseudomonas aeruginosa0.21
3cEscherichia coliTBD

Case Study: Anticancer Efficacy

In a recent study involving thiazolopyridazine derivatives, compounds were tested against multiple cancer cell lines using the MTT assay method. The results indicated that modifications in substituents significantly affected cytotoxicity profiles, emphasizing structure-activity relationships (SAR) in drug design .

Case Study: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of thiazolo[3,2-a]pyrimidine derivatives against various pathogens. The study concluded that the presence of specific functional groups enhanced antimicrobial potency .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their differences are summarized below:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Features
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide (Target Compound) Thiophene-2-carboxamide C₁₆H₁₂N₄O₂S₂ ~356.4 Thiophene ring enhances lipophilicity; potential for π-π stacking .
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-...carboxamide () Phenylcarboxamide C₂₁H₁₉N₃O₃S 393.46 Methoxyphenyl group improves solubility; bulky substituent limits reactivity .
3,4-Diethoxy-N-{7-methyl-5-oxo-5H-...pyrimidin-6-yl}benzamide () 3,4-Diethoxybenzamide C₁₈H₁₉N₃O₄S 373.43 Diethoxy groups increase steric hindrance and hydrogen-bonding capacity .
7-Hydroxy-N-(3-methoxyphenethyl)-5-oxo-...carboxamide () 3-Methoxyphenethylcarboxamide C₁₆H₁₅N₃O₄S 345.40 Hydroxy group at position 7 enhances polarity; phenethyl chain modifies bioactivity .

Physicochemical Properties

  • Lipophilicity : The thiophene ring in the target compound increases lipophilicity compared to oxygen-rich analogs (e.g., diethoxybenzamide in ) .
  • Hydrogen Bonding : Analogs with hydroxy () or methoxy groups () exhibit stronger hydrogen-bonding capacity, influencing solubility and crystal packing .
  • Thermal Stability : Bulkier substituents (e.g., diethoxybenzamide) may reduce thermal stability due to steric strain .

Crystallographic and Spectral Data

  • X-ray Diffraction : confirms zigzag hydrogen-bonding chains in thiazolo[3,2-a]pyrimidine crystals. The target compound’s thiophene may alter packing motifs compared to phenyl analogs .
  • NMR/MS Characterization : Mass spectra of analogs (e.g., ) show molecular ion peaks (e.g., m/z 492 for compound 3), while the target compound’s MS would exhibit a distinct fragmentation pattern .

Q & A

Q. What are the common synthetic routes for preparing N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide?

Methodological Answer: The synthesis typically involves cyclization and coupling reactions. A general approach includes:

Thiazolo[3,2-a]pyrimidine Core Formation : Reacting 2-aminothiazole derivatives with activated carbonyl compounds (e.g., β-ketoesters) under acidic or basic conditions to form the fused thiazolopyrimidine ring .

Carboxamide Functionalization : Coupling the thiophene-2-carboxamide moiety via nucleophilic acyl substitution or condensation reactions. For example, using coupling agents like EDCI/HOBt in anhydrous DMF at 60–80°C .

Purification : Recrystallization from ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients to isolate the final product .

Example Reaction Conditions Table:

StepReagents/ConditionsYield (%)Reference
CyclizationAcetic acid, reflux, 8–10 h76–78
CouplingEDCI, HOBt, DMF, 60°C70–85

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is essential:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680–1720 cm⁻¹, NH at ~3200 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Assigns proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (C=O at ~165–175 ppm) and aromatic carbons .
  • X-ray Crystallography : Resolves spatial conformation and bond angles (e.g., puckered pyrimidine rings, dihedral angles between fused rings) .

Q. How can computational methods like DFT optimize the synthesis or reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) is used to:

Predict Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for functionalization .

Conformational Stability : Analyze energy-minimized geometries (e.g., boat vs. chair conformations of the pyrimidine ring) .

Reaction Pathway Simulation : Model transition states for key steps (e.g., cyclization barriers) to optimize solvent/catalyst selection .

Example DFT Parameters:

  • Basis Set: B3LYP/6-311+G(d,p)
  • Key Output: Activation energy for cyclization = ~25 kcal/mol .

Q. How should researchers resolve contradictions in reported synthetic yields for analogous derivatives?

Methodological Answer: Contradictions often arise from variations in:

Catalyst Systems : Palladium vs. copper catalysts in coupling reactions (e.g., CuI gives 70% yield vs. Pd(OAc)₂ at 85%) .

Solvent Polarity : Polar aprotic solvents (DMF) vs. acetic acid (protic) alter reaction kinetics .

Work-Up Protocols : Incomplete purification (e.g., residual solvents inflate yields).

Systematic Approach:

  • Design a factorial experiment varying solvents, catalysts, and temperatures.
  • Use HPLC to quantify purity and validate yields .

Q. What strategies are recommended for evaluating the biological activity of this compound?

Methodological Answer:

In Vitro Screening :

  • Enzyme Inhibition : Assay against kinases or proteases (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus or E. coli) .

Cellular Studies :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl vs. chloro groups) to correlate structure with efficacy .

Q. How can X-ray crystallography address challenges in structural elucidation?

Methodological Answer:

  • Crystal Growth : Slow evaporation from ethyl acetate/ethanol (3:2) to obtain single crystals .
  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Refinement : SHELXL software to resolve disorder (e.g., rotational flexibility of thiophene groups) .

Key Refinement Metrics:

  • R-factor: < 0.05
  • Data-to-Parameter Ratio: > 10:1 .

Q. What analytical workflows are recommended for purity assessment?

Methodological Answer:

HPLC : C18 column, acetonitrile/water gradient (90:10 to 50:50), UV detection at 254 nm .

Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .

Q. How can reaction conditions be optimized for scale-up synthesis?

Methodological Answer:

  • Solvent Screening : Replace DMF with toluene for easier recycling .
  • Catalyst Loading : Reduce Pd(OAc)₂ from 5 mol% to 2 mol% with microwave assistance (20 min vs. 8 h) .
  • Process Monitoring : Use inline FTIR to track reaction progress and minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.